

An In-Depth Technical Guide to the Solubility and Stability of BMS-986224

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **BMS-986224**, a potent and selective small-molecule agonist of the apelin receptor (APJ). The information compiled herein is intended to support research and development activities by providing key physicochemical properties, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

BMS-986224 is an orally bioavailable, nonpeptidic compound that has been investigated for its potential therapeutic applications in heart failure.[1] A summary of its fundamental properties is presented below.

Property	Value	Reference
Molecular Formula	C24H23CIN4O6	[2]
Molecular Weight	498.92 g/mol	[2]
CAS Number	2055200-88-7	[3]
Appearance	Solid, Off-white to light yellow powder	[2][3]



Solubility Profile

The solubility of **BMS-986224** has been determined in various solvents, with Dimethyl Sulfoxide (DMSO) being a common solvent for in vitro studies. For in vivo applications, specific formulations have been developed to achieve the desired concentrations.

In Vitro Solubility

BMS-986224 exhibits good solubility in DMSO, a widely used solvent for creating stock solutions in biological assays.

Solvent	Solubility	Conditions	Reference
DMSO	≥ 20 mg/mL (40.09 mM)	Ultrasonic and warming, heat to 60°C. It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.	[3]
DMSO	10 mg/mL (20.04 mM)	Sonication is recommended.	[4]

In Vivo Formulations and Solubility

For animal studies, **BMS-986224** has been formulated in vehicles suitable for administration, achieving clear solutions at concentrations relevant for pharmacological evaluation.



Formulation	Solubility	Reference
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2 mg/mL (4.01 mM)	[5]
10% DMSO >> 90% corn oil	≥ 2 mg/mL (4.01 mM)	[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	1 mg/mL (2 mM)	[4]

Stability Data

The stability of **BMS-986224** has been assessed under various storage conditions, providing guidance for the handling and storage of the compound in both solid and solution forms.

Storage Stability

Proper storage is crucial to maintain the integrity of **BMS-986224**. The following table summarizes the recommended storage conditions and corresponding stability durations.

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[3][4]
Powder	4°C	2 years	[3]
In solvent	-80°C	6 months	[3]
In solvent	-20°C	1 month	[3]
In solvent	-80°C	1 year	[4]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For short-term storage of solutions, 4°C is suitable for over a week.[4]

Experimental Protocols



Detailed experimental protocols for the determination of solubility and stability of **BMS-986224** are not extensively published in the public domain. However, based on standard practices in pharmaceutical sciences, the following methodologies are likely employed.

Solubility Determination (General Protocol)

A common method for determining kinetic solubility is through turbidimetric measurement.

Objective: To determine the agueous solubility of BMS-986224.

Materials:

- BMS-986224
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplates
- Plate reader with turbidimetric measurement capabilities

Procedure:

- Prepare a stock solution of BMS-986224 in DMSO (e.g., 10 mM).
- In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
- Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
- Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
- Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
- The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.



Stability Assessment (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to assess the stability of a compound.

Objective: To evaluate the stability of **BMS-986224** under specific conditions.

Materials:

- BMS-986224
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Buffers of various pH (e.g., pH 4, 7, 9)
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
- HPLC system with a UV detector
- C18 HPLC column

Procedure:

- Develop a stability-indicating HPLC method capable of separating **BMS-986224** from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength.
- Prepare solutions of BMS-986224 in the desired buffers or solvents.
- For forced degradation studies, expose the solutions to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.
- At specified time points, inject the samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (BMS-986224).
- Calculate the percentage of degradation over time to determine the stability of the compound under the tested conditions.

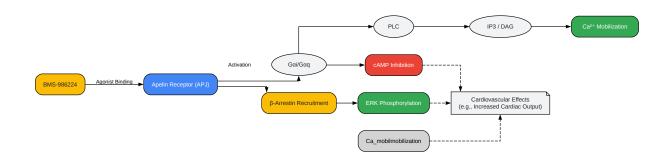


Signaling Pathway and Experimental Workflow Diagrams

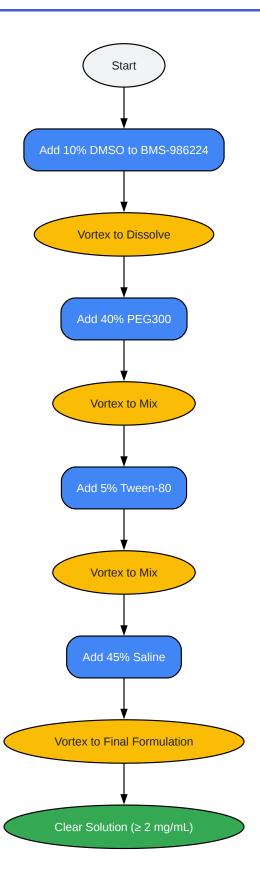
Apelin Receptor (APJ) Signaling Pathway

BMS-986224 is an agonist of the apelin receptor (APJ), a G-protein coupled receptor. Upon binding, it triggers downstream signaling cascades that are implicated in cardiovascular function.









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